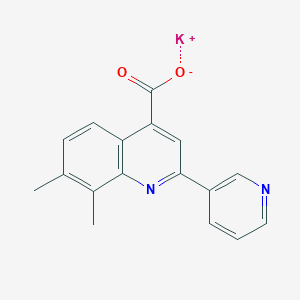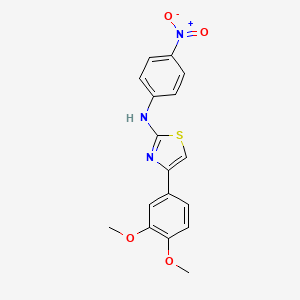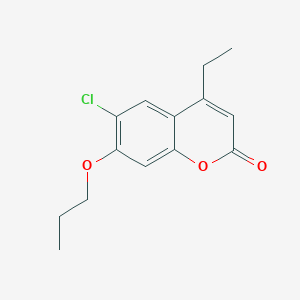
potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate, also known as DMQK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQK is a quinoline derivative that has been synthesized via a number of methods, and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of protein kinase C, which is an enzyme that plays a key role in the regulation of cell growth and survival. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to exhibit fluorescence properties that can be used for the detection of metal ions.
Biochemical and Physiological Effects:
potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of protein kinase C, the induction of apoptosis in cancer cells, and the detection of metal ions. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to have potential applications in the field of photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has a number of advantages for use in lab experiments, including its ability to selectively inhibit protein kinase C, its fluorescent properties for the detection of metal ions, and its potential applications in photodynamic therapy. However, potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of future directions for research on potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate, including its potential applications in the treatment of cancer, its use as a fluorescent probe for the detection of metal ions, and its potential as a photosensitizer for photodynamic therapy. Further research is also needed to fully understand the mechanism of action of potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate and to explore its potential applications in other fields.
Synthesemethoden
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate can be synthesized using a number of methods, including the Pfitzinger reaction and the Friedländer reaction. The Pfitzinger reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by cyclization to form the quinoline ring system. The Friedländer reaction involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst, followed by a cyclization reaction to form the quinoline ring system.
Wissenschaftliche Forschungsanwendungen
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit a range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein kinase C, and as an inhibitor of the growth of cancer cells. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to have potential applications in the field of photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively kill cancer cells.
Eigenschaften
IUPAC Name |
potassium;7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2.K/c1-10-5-6-13-14(17(20)21)8-15(19-16(13)11(10)2)12-4-3-7-18-9-12;/h3-9H,1-2H3,(H,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMUHUVVZGTDPH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)[O-])C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13KN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5158944.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5158956.png)
![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5158978.png)
![{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5158981.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)
![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)

